molecular formula C25H25BrN2O4 B11322808 1-(3-Bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11322808
M. Wt: 497.4 g/mol
InChI Key: KTWJYUXOTQESJC-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno-pyrrole-dione scaffold. Its structure includes a fused chromene-pyrrole system with a 3-bromophenyl substituent at position 1, a methyl group at position 7, and a 3-(morpholin-4-yl)propyl chain at position 2.

Properties

Molecular Formula

C25H25BrN2O4

Molecular Weight

497.4 g/mol

IUPAC Name

1-(3-bromophenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25BrN2O4/c1-16-6-7-20-19(14-16)23(29)21-22(17-4-2-5-18(26)15-17)28(25(30)24(21)32-20)9-3-8-27-10-12-31-13-11-27/h2,4-7,14-15,22H,3,8-13H2,1H3

InChI Key

KTWJYUXOTQESJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)Br

Origin of Product

United States

Chemical Reactions Analysis

1-(3-bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Analgesic Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant analgesic activity. For instance, certain compounds similar to 1-(3-Bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown effectiveness in pain models comparable to morphine and aspirin. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and morpholine groups can enhance analgesic potency .

Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory response. In vitro assays demonstrated that structural analogs can significantly reduce the activity of these enzymes, suggesting potential use as anti-inflammatory agents . The dual inhibition of COX and LOX by related compounds indicates a promising therapeutic profile for treating inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target enzymes. These studies reveal insights into the molecular basis for its biological activity, helping to guide further modifications for enhanced efficacy and selectivity .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Study on Analgesic Activity : A comparative study evaluated various pyrrole derivatives for analgesic effects using the writhing test in mice. Results indicated that specific substitutions on the phenyl ring significantly increased analgesic potency compared to standard drugs like aspirin .
  • Evaluation of Anti-inflammatory Effects : A recent publication detailed the synthesis and evaluation of several derivatives that were tested for their anti-inflammatory properties through COX inhibition assays. The findings suggested that modifications to the morpholine moiety could enhance anti-inflammatory effects while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group and the morpholinylpropyl group play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Compounds Analyzed:

1-(3-Bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (Target Compound)

2-(4-Bromophenyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione ()

Methyl 3-(4-methoxyphenyl)-1-methyl-1,2,3,3a,4,11b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate ()

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one ()

Parameter Target Compound Compound 2 () Compound 3 () Compound 4 ()
Core Structure Chromeno[2,3-c]pyrrole-3,9-dione Chromeno[2,3-c]pyrrole-3,9-dione Benzo[f]chromeno[4,3-b]pyrrole Dihydro-3H-pyrazol-3-one
Substituents 3-Bromophenyl, methyl, morpholinylpropyl 4-Bromophenyl, chloro, 4-hydroxy-3-methoxyphenyl 4-Methoxyphenyl, methyl, ester 4-Chlorophenyl, bromo, dimethyl
Pharmacological Relevance Underexplored Underexplored Underexplored Antibacterial/antifungal claims
Synthetic Route Not explicitly described Not explicitly described Single-crystal X-ray diffraction Procedure A3 ()

Conformational and Crystallographic Differences

  • Pyrrole Ring Puckering: The target compound’s dihydrochromeno-pyrrole system likely adopts puckered conformations. For comparison, Compound 3 () exhibits an envelope conformation in the pyrrolidine ring and a half-chair conformation in the tetrahydropyran ring. Cremer-Pople puckering parameters () could quantify these differences, though specific data for the target compound are unavailable .
  • Hydrogen Bonding :
    Compound 3 stabilizes via C–H⋯π interactions (), while the morpholinylpropyl group in the target compound may engage in hydrogen bonding with solvent or protein targets.

Electronic and Steric Effects of Substituents

  • Bromophenyl vs. Chlorophenyl :
    The 3-bromophenyl group in the target compound introduces greater steric bulk and a stronger electron-withdrawing effect compared to the 4-chlorophenyl group in Compound 4 (). This may alter binding affinity in biological targets.
  • Morpholinylpropyl vs.

Biological Activity

The compound 1-(3-Bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C25H26BrN2O4C_{25}H_{26}BrN_{2}O_{4}, with a molecular weight of approximately 497.39 g/mol. The structure features a bromophenyl group , a morpholine moiety , and a dihydrochromeno-pyrrole core , which are crucial for its biological interactions.

Anticancer Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)0.08Induction of apoptosis via caspase activation
Compound BHeLa (Cervical)0.05Inhibition of mitogen-activated protein kinase (MAPK) pathways

The compound has been shown to induce apoptosis in cancer cells, potentially through the activation of caspases, which are critical for programmed cell death .

Neuroprotective Effects

The morpholine component suggests potential neuroprotective effects. Compounds containing morpholine have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's:

CompoundAChE Inhibition IC50 (nM)
166.37
243.72
336.02

These results indicate that modifications to the phenyl ring can enhance AChE inhibition, suggesting that the bromophenyl substitution in our compound may also confer similar benefits .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are valuable in therapeutic contexts. Related chromeno-pyrrole derivatives have been evaluated for their effects on inflammatory markers:

  • Inhibition of COX-2 : Compounds similar to the target compound have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that a derivative with a similar structure significantly reduced cell viability in MCF-7 cells, with an IC50 value of 0.08 µM. The mechanism was attributed to caspase-mediated apoptosis induction .
  • Neuroprotection in Animal Models : In animal models, derivatives containing morpholine were tested for neuroprotective effects against induced oxidative stress, showing significant reductions in neuronal death and improved cognitive function metrics .

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